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molecular formula C11H14BrNO4 B2948291 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate CAS No. 1097834-88-2

1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate

Cat. No. B2948291
M. Wt: 304.14
InChI Key: LLWNJLSKYPDNOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403834B2

Procedure details

Synthesis was carried out according to the procedure reported: Hasse et al., Aust. J. Chem., 62(7):683-691 (2009). Crystallized (from water) N-bromo succinimide (100 g, 564 mmol) was added to a solution of 1-tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate (34.0 g, 148 mmol) in carbon tetrachloride (17 L). The resulting suspension was heated at 85° C. for 2 h. The reaction mixture was cooled to 0° C. and the precipitated succinimide removed by filtration. The filtrate was concentrated under reduced pressure. The dark orange oil obtained was subjected to column chromatography (REDISEP®, silica gel, 120 g, 10% EtOAc/hexanes), gave 1-tert-butyl 2-methyl 3-bromo-1H-pyrrole-1,2-dicarboxylate (18.0 g, 39.1%) as an orange color liquid. 1H NMR (400 MHz, CD3OD) 6 ppm: 1.53 (s, 9H), 3.32 (s, 3H), 6.46 (d, J=3.6 Hz, 1H), 7.44 (d, J=3.6 Hz, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
17 L
Type
solvent
Reaction Step Two
[Compound]
Name
EtOAc hexanes
Quantity
120 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[N:9]1([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:13][CH2:12][CH2:11][CH:10]1[C:14]([O:16][CH3:17])=[O:15]>C(Cl)(Cl)(Cl)Cl>[Br:1][C:11]1[CH:12]=[CH:13][N:9]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[C:10]=1[C:14]([O:16][CH3:17])=[O:15]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Two
Name
Quantity
34 g
Type
reactant
Smiles
N1(C(CCC1)C(=O)OC)C(=O)OC(C)(C)C
Name
Quantity
17 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Three
Name
EtOAc hexanes
Quantity
120 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesis
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
the precipitated succinimide removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The dark orange oil obtained

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(N(C=C1)C(=O)OC(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 39.1%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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